
达内达尔
概述
描述
Danaidal is a naturally occurring compound found in certain insects, particularly in the male moths of the Arctiinae subfamily. It is a pyrrolizidine alkaloid derivative and plays a crucial role in the chemical communication and mating behaviors of these insects. Danaidal is known for its role as a precursor to the pheromone hydroxydanaidal, which is used by male moths to attract females during courtship .
科学研究应用
Danaidal has several scientific research applications, including:
Chemical Ecology: Studying the role of Danaidal in insect chemical communication and mating behaviors.
Pheromone Research: Investigating the biosynthesis and function of hydroxydanaidal as a pheromone in moths.
Evolutionary Biology: Understanding the evolutionary significance of pyrrolizidine alkaloid derivatives in insect-plant interactions.
Synthetic Chemistry: Developing synthetic routes and studying the chemical properties of Danaidal and its derivatives.
作用机制
Target of Action
Danaidal, also known as Danazol, is a synthetic steroid with antigonadotropic and anti-estrogenic activities . It primarily targets the pituitary gland, specifically inhibiting the output of gonadotropins . Gonadotropins are hormones that play a crucial role in sexual development and fertility.
Mode of Action
Danaidal acts as an anterior pituitary suppressant by inhibiting the pituitary output of gonadotropins . It possesses some androgenic properties. As a gonadotropin inhibitor, Danaidal suppresses the pituitary-ovarian axis possibly by inhibiting the output of pituitary gonadotropins . Danaidal also depresses the preovulatory surge in output of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby reducing ovarian estrogen production .
Biochemical Pathways
The biochemical pathways affected by Danaidal are primarily related to the regulation of gonadotropins. By suppressing the pituitary-ovarian axis, Danaidal impacts the normal hormonal regulation of the menstrual cycle. This results in a decrease in estrogen production, which can be beneficial in conditions such as endometriosis and fibrocystic breast disease .
Result of Action
The molecular and cellular effects of Danaidal’s action primarily involve the suppression of estrogen-dependent processes. By reducing the production of estrogen, Danaidal can alleviate symptoms associated with conditions like endometriosis and fibrocystic breast disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Danaidal involves the conversion of pyrrolizidine alkaloids sequestered from host plants by insects. These alkaloids undergo a series of chemical transformations, including esterification with small, branched aliphatic 2-hydroxy acids of insect origin . The synthetic route to Danaidal can be summarized as follows:
Extraction of Pyrrolizidine Alkaloids: Pyrrolizidine alkaloids are extracted from the host plants.
Esterification: The extracted alkaloids are esterified with 2-hydroxy acids to form insect-specific pyrrolizidine alkaloids.
Conversion to Danaidal: The insect-specific pyrrolizidine alkaloids are further converted to Danaidal through a series of chemical reactions involving oxidation and reduction steps.
Industrial Production Methods
laboratory synthesis methods have been developed to study its chemical properties and biological functions .
化学反应分析
Types of Reactions
Danaidal undergoes various chemical reactions, including:
Oxidation: Danaidal can be oxidized to form hydroxydanaidal, a key pheromone component in moths.
Reduction: Reduction reactions can convert Danaidal back to its precursor forms.
Substitution: Substitution reactions involving the ester group can lead to the formation of different derivatives of Danaidal.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the conversion of Danaidal to hydroxydanaidal include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride can be used to revert Danaidal to its precursor forms.
Esterification Reagents: Esterification reactions typically involve the use of acid chlorides or anhydrides in the presence of a base.
Major Products
Hydroxydanaidal: The primary product formed from the oxidation of Danaidal.
Various Ester Derivatives: Formed through substitution reactions involving the ester group.
相似化合物的比较
Danaidal is unique among pyrrolizidine alkaloid derivatives due to its specific role in insect chemical communication. Similar compounds include:
Hydroxydanaidal: The oxidized form of Danaidal, serving as a pheromone in moths.
Suffrutine A and B: Synthetic analogs of Danaidal used in chemical research.
Danaidal’s uniqueness lies in its specific role as a precursor to hydroxydanaidal and its involvement in the mating behaviors of certain moth species .
属性
IUPAC Name |
6,7-dihydro-5H-pyrrolizine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-7-3-5-9-4-1-2-8(7)9/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPOKRZUBPDZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182009 | |
| Record name | 5H-Pyrrolizine, 6,7-dihydro-1-formyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27628-46-2 | |
| Record name | 5H-Pyrrolizine, 6,7-dihydro-1-formyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027628462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Pyrrolizine, 6,7-dihydro-1-formyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of Danaidal?
A1: Danaidal (2,3-Dihydro-1H-pyrrolizine-7-carbaldehyde) functions as a sex pheromone in several moth species, particularly within the Arctiidae family [, , ]. It is released by males to attract females during courtship. []
Q2: How is Danaidal produced in insects?
A2: Danaidal is not directly synthesized by the insects themselves. Instead, it is derived from pyrrolizidine alkaloids (PAs), which are sequestered by the larvae from their host plants. [, ] These PAs are then metabolized into Danaidal and other related compounds.
Q3: Is Danaidal production in insects dependent on their diet?
A3: Yes, the production of Danaidal is directly linked to the larval diet. Research on Haploa clymene demonstrated that larvae fed on PA-containing plants like Eupatorium purpureum produced Danaidal, while those fed on PA-free plants like Plantago rugelii did not. [] This highlights the critical role of dietary PAs as precursors for Danaidal biosynthesis.
Q4: Are there synthetic routes for producing Danaidal?
A4: Yes, Danaidal can be synthesized chemically. One reported method involves a multi-step process starting from ethyl 2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate, utilizing sulfur dehydrogenation or MnO2 oxidation, followed by reduction and a final oxidation step. [, ] This provides a way to obtain Danaidal for research purposes without relying on natural extraction.
Q5: What is the significance of understanding Danaidal's evolutionary history?
A5: Investigating the presence of Danaidal across different moth species provides insights into the evolutionary history of this pheromone signaling system. The fact that Danaidal is found in various Arctiidae subfamilies suggests a single, early evolutionary origin for its production, likely predating the divergence of these subfamilies. [] This knowledge contributes to our broader understanding of insect communication and evolution.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
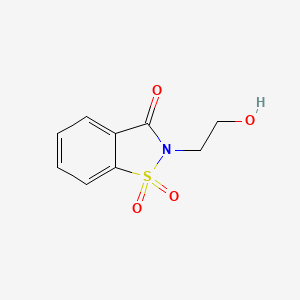
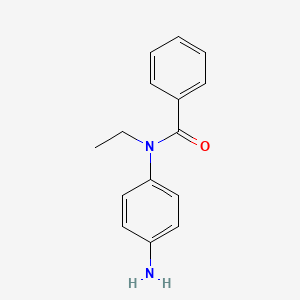
![Ethyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1605758.png)
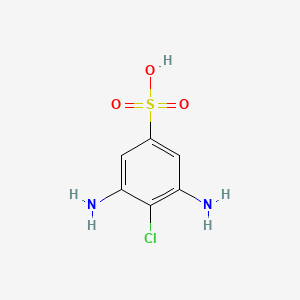
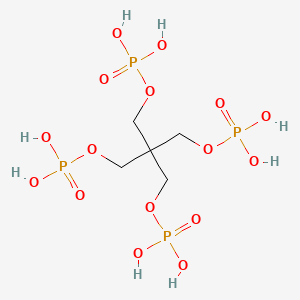


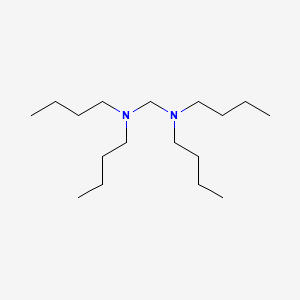
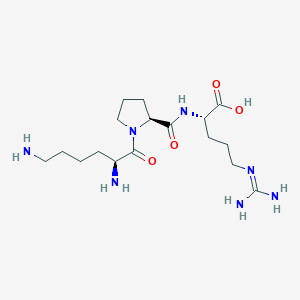
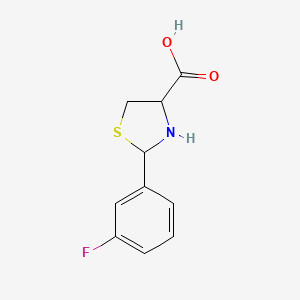
![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)
![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)
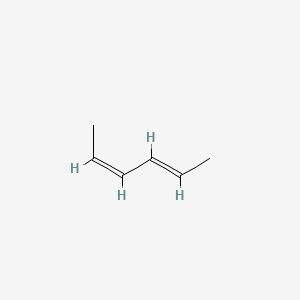
![8-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1605772.png)
